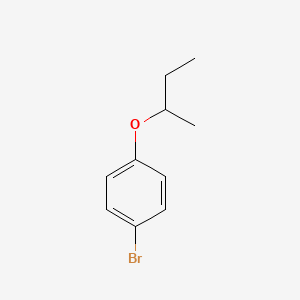![molecular formula C7H12N4 B2503423 (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9](/img/structure/B2503423.png)
(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various applications, including its use as a ligand in coordination chemistry and its potential biological activities.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines was achieved by the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane . Additionally, a series of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives were designed and synthesized starting from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-methylthioether .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods. For example, the crystal structures of transition metal thiocyanates with 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine as a ligand were determined, revealing the coordination geometry and ligand geometry within the complexes .
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives with other chemical species has been explored. Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were synthesized and their reactions with 5'-GMP were investigated, demonstrating the potential for interaction with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of these compounds. The ligand field and infrared spectra provide insights into the electronic environment of the metal centers in coordination compounds . The antibacterial activity of certain derivatives indicates that these compounds can interact with biological systems, potentially leading to applications in medicine .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
A study by Karami, Farahi, and Banaki (2015) presented a novel, environmentally friendly synthesis method for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, emphasizing green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, representing a significant advancement in the sustainable synthesis of such compounds (Karami, Farahi, & Banaki, 2015).
Synthesis and Biological Activity
De (2006) designed and synthesized novel derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, demonstrating their potential for herbicidal and fungicidal activities. This indicates the compound's utility in agriculture and pest control applications (De, 2006).
Thermolysis Studies
Hori et al. (1985) explored the thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, uncovering a novel thermal ring cleavage reaction. This research contributes to a deeper understanding of the compound's chemical behavior under thermal conditions, which is vital for various industrial applications (Hori et al., 1985).
Design of Novel Compounds
Dong et al. (2008) focused on designing and synthesizing new anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Their work contributes to the development of novel compounds with potential applications in various scientific fields (Dong et al., 2008).
Antitumor Activity
A study by Ye et al. (2015) evaluated the antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, suggesting their potential as agents for treating FGFR1-mediated cancers. This research is significant in the context of medicinal chemistry and cancer therapy (Ye et al., 2015).
Fungicidal Activities
Li De-jiang (2008) synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, demonstrating their excellent fungicidal activities. This research underscores the compound's relevance in fungicide development (Li De-jiang, 2008).
Light-Emitting Properties
Liu et al. (2008) reported the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties. This study opens up possibilities for the use of these compounds in the field of organic electronics and photonics (Liu et al., 2008).
Propiedades
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGLGBOFHKOKSO-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
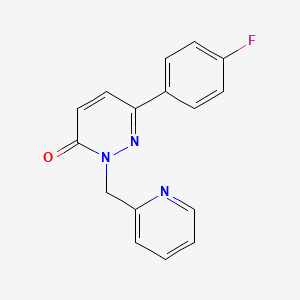
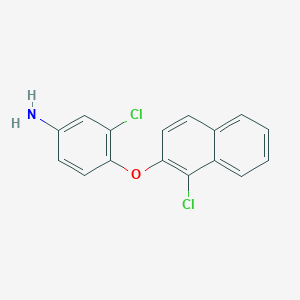
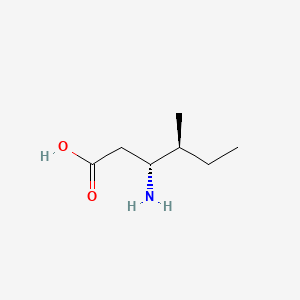
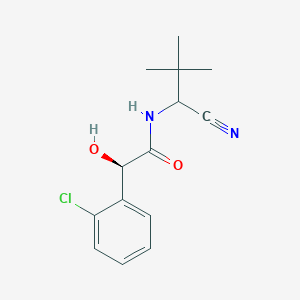
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
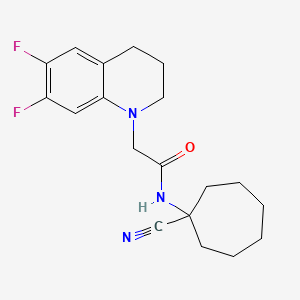
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
